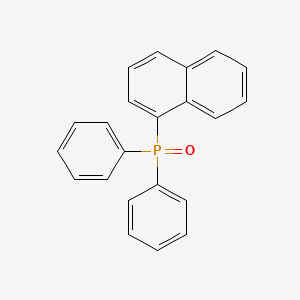

Phosphine oxide, 1-naphthalenyldiphenyl-

Description

Phosphine oxide, 1-naphthalenyldiphenyl- is an organophosphorus compound featuring a naphthalene group attached to a diphenylphosphine oxide moiety. Such derivatives are of interest in coordination chemistry, materials science, and catalysis due to their steric and electronic characteristics.

Properties

IUPAC Name |

1-diphenylphosphorylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17OP/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFMCFXDHYNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452331 | |

| Record name | Phosphine oxide, 1-naphthalenyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-33-8 | |

| Record name | Phosphine oxide, 1-naphthalenyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, 1-naphthalenyldiphenyl-, can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-yldiphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired phosphine oxide.

Industrial Production Methods

In an industrial setting, the production of phosphine oxide, 1-naphthalenyldiphenyl-, may involve large-scale oxidation processes using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, 1-naphthalenyldiphenyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced back to the corresponding phosphine under appropriate conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction will regenerate the original phosphine.

Scientific Research Applications

Phosphine oxide, 1-naphthalenyldiphenyl-, has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is employed in the synthesis of advanced materials, including polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which phosphine oxide, 1-naphthalenyldiphenyl-, exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Triphenylphosphine Oxide (TPPO)

Structural Differences :

- TPPO (C18H15OP) has three phenyl groups, whereas 1-naphthalenyldiphenylphosphine oxide replaces one phenyl with a naphthalene group.

Electronic and Steric Effects : - Applications:

- TPPO is widely used as a ligand and flame retardant in epoxy resins . The naphthalene derivative’s larger aromatic system may improve flame-retardant efficiency due to increased char formation .

Hydroxy-/Alkoxy-Substituted Phosphine Oxides

Key Differences :

- Hydroxyphenyl or alkoxyphenyl phosphine oxides (e.g., mixtures described in ) feature polar substituents that enable hydrogen bonding or solubility in polar solvents . In contrast, the naphthalene group in 1-naphthalenyldiphenylphosphine oxide enhances hydrophobicity, making it more suitable for non-polar matrices. Reactivity:

- Hydroxy-substituted oxides participate in epoxy resin crosslinking , whereas the naphthalene derivative’s inert aromatic system may prioritize thermal stability over reactivity.

Phosphine Sulfides (e.g., 1-Naphthalenyldiphenylphosphine Sulfide)

Electronic Effects :

Complex-Substituted Phosphine Oxides (CAS 210562-00-8)

Structural Complexity :

- This compound (C36H30O2P2) contains two diphenylphosphinyl groups and methyl substituents on the naphthalene ring .

Photoinitiator Phosphine Oxides (e.g., Lucirin TPO)

Functional Comparison :

- Lucirin TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide, C22H21O2P) has a logPoct/wat of 4.766 , optimized for UV absorption in photoinitiation. The naphthalene derivative’s extended conjugation could shift absorption to longer wavelengths, but its bulkiness might hinder diffusion in resin systems.

Research Findings and Data Tables

Table 1: Comparative Properties of Phosphine Oxide Derivatives

Table 2: Reactivity Comparison

Key Observations and Contradictions

- Flame Retardancy vs. Photoactivity : Hydroxy-substituted oxides excel in epoxy resin applications , while Lucirin TPO’s trimethylbenzoyl group optimizes photoinitiation . The naphthalene derivative’s role remains underexplored but may bridge these applications.

- Reactivity : shows substituents drastically alter reaction pathways , suggesting that 1-naphthalenyldiphenylphosphine oxide’s bulk may limit nucleophilic attacks.

Q & A

Basic: What are the primary synthetic routes for 1-naphthalenyldiphenylphosphine oxide, and how do reaction conditions influence yield?

The synthesis typically involves reacting naphthalene derivatives with diphenylphosphine precursors. A common method is the nucleophilic substitution of halogenated naphthalene derivatives with diphenylphosphine under inert atmospheres (e.g., argon) to prevent oxidation. Solvent choice (e.g., THF or toluene), temperature control (60–100°C), and stoichiometric ratios are critical for yield optimization. For instance, excess diphenylphosphine may reduce side products, while prolonged reaction times can lead to oxidation byproducts. Purification via column chromatography or recrystallization is often required .

Advanced: How can density functional theory (DFT) predict the electronic properties of 1-naphthalenyldiphenylphosphine oxide?

DFT calculations, using functionals like B3LYP or those derived from the Colle-Salvetti correlation-energy formula, can model the compound’s electron density distribution, HOMO-LUMO gaps, and charge transfer characteristics. Key parameters include basis set selection (e.g., 6-31G* for lighter atoms) and incorporation of solvent effects via polarizable continuum models. These calculations help rationalize the compound’s behavior in catalysis or optoelectronic applications, such as triplet energy levels in OLEDs, by analyzing frontier molecular orbitals and spin-orbit coupling effects .

Structural Analysis: What challenges arise in spectroscopic characterization of 1-naphthalenyldiphenylphosphine oxide, particularly in distinguishing stereoisomers?

The compound’s bulky naphthyl and phenyl groups create steric hindrance, complicating NMR signal assignment. In P NMR, the phosphorus center typically resonates near 20–30 ppm, but overlapping signals from impurities or oxidation products (e.g., phosphine oxide derivatives) require careful baseline subtraction. For stereoisomer differentiation, nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography is recommended. IR spectroscopy can identify P=O stretches (~1150–1250 cm), though overlapping aromatic C-H vibrations may obscure peaks .

Mechanistic Study: How does 1-naphthalenyldiphenylphosphine oxide participate in gold(I) thiolate-disulfide exchange reactions?

In gold(I) complexes, the ligand’s steric bulk and electron-donating properties influence reaction pathways. Studies show that phosphine oxide formation competes with thiolate-disulfide exchange, particularly in high-dielectric solvents like DMSO. Water acts as a nucleophile, facilitating oxidation of the phosphine-gold intermediate. Mechanistic insights from H-H ROESY NMR suggest proximity between the disulfide and gold-thiolate complex prior to phosphine oxide generation. Controlling solvent polarity and avoiding electron-withdrawing substituents in disulfides can suppress this pathway .

Data Contradiction: How to resolve discrepancies in catalytic efficiency reports for cross-coupling reactions using this ligand?

Discrepancies often stem from variations in solvent dielectric constants, ligand-to-metal ratios, or trace water content. For example, acetonitrile (low dielectric) minimizes phosphine oxide formation compared to DMSO. Systematic kinetic studies under controlled moisture levels (e.g., using molecular sieves) and dielectric environments are essential. Additionally, comparing turnover numbers (TONs) with alternative ligands (e.g., triphenylphosphine) under identical conditions can isolate steric/electronic effects .

Application in Materials Science: How does 1-naphthalenyldiphenylphosphine oxide enhance triplet energy in OLEDs?

The naphthyl group’s extended π-conjugation and electron-withdrawing phosphine oxide moiety elevate triplet energy levels (), reducing exciton quenching. Methodologically, time-dependent DFT (TD-DFT) calculates , while photoluminescence spectroscopy (e.g., low-temperature measurements) validates computational predictions. Incorporating the compound as an electron-transport layer improves device efficiency by aligning energy levels between emissive and electrode layers .

Safety and Handling: What protocols mitigate risks during experimental use of 1-naphthalenyldiphenylphosphine oxide?

Due to its potential toxicity and air-sensitive nature, handling requires inert atmospheres (gloveboxes), PPE (nitrile gloves, lab coats), and avoidance of aqueous/organic solvent mixtures that may trigger exothermic reactions. Waste should be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal. Storage in amber vials under argon at –20°C prevents degradation .

Computational Modeling: What parameters optimize molecular dynamics (MD) simulations for this compound in solvent environments?

Force fields like GAFF2 or CHARMM are suitable, with partial charges derived from RESP fitting. Solvation models (e.g., TIP3P water) should account for hydrophobic interactions of aromatic groups. Trajectory analysis (RMSD, radial distribution functions) identifies aggregation tendencies in nonpolar solvents, informing its use in catalysis or self-assembly systems .

Synthetic Optimization: How to minimize phosphine oxide byproducts in palladium-catalyzed reactions using this ligand?

Pre-reduction of the ligand (e.g., with BH·THF) ensures active phosphine participation. Low-dielectric solvents (toluene) and anhydrous conditions reduce oxidation. Monitoring reaction progress via P NMR detects early-stage byproduct formation, enabling real-time adjustments (e.g., adding radical scavengers like BHT) .

Advanced Spectroscopy: What techniques elucidate the compound’s role in photoinduced electron transfer (PET) processes?

Transient absorption spectroscopy (TAS) with femtosecond resolution tracks PET dynamics, while electron paramagnetic resonance (EPR) identifies radical intermediates. Comparing quenching rates with model compounds (e.g., triphenylphosphine oxide) under UV irradiation quantifies the naphthyl group’s contribution to charge separation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.